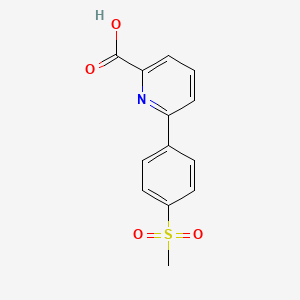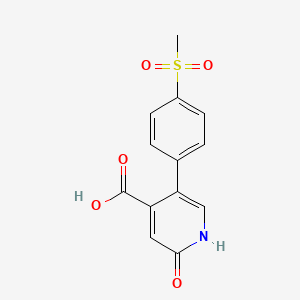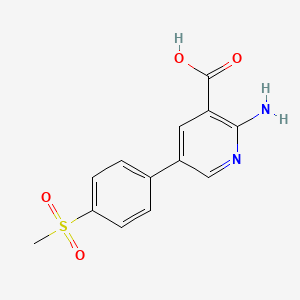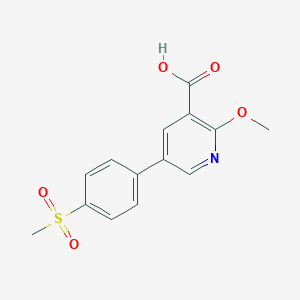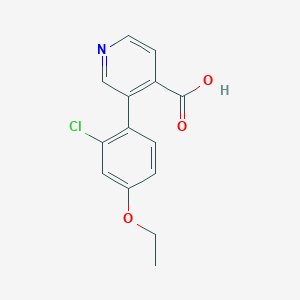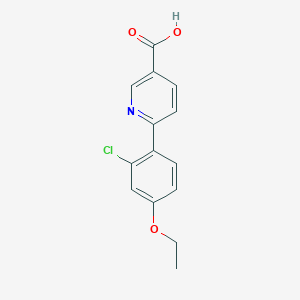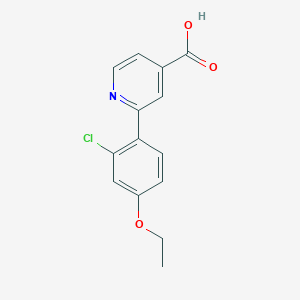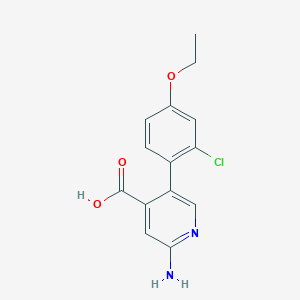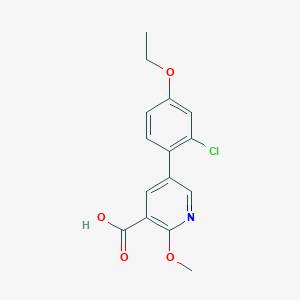
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-ethoxyphenyl)picolinic acid (CEPA) is an organic compound with a molecular formula of C10H9ClO3. It is an aromatic carboxylic acid that is widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. CEPA is also known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde and 2-chloro-4-ethoxybenzamide. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of polymers with a variety of functional groups.
Mechanism of Action
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is believed to act as a proton donor in the synthesis of other compounds. It is also believed to act as an electrophile, which can be used to catalyze the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is a relatively inexpensive and readily available reagent, making it a popular choice for laboratory experiments. It is also relatively easy to handle and store, and has a low toxicity. However, it is important to note that 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is not water-soluble, and can therefore be difficult to work with in aqueous solutions.
Future Directions
The potential applications of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% in the synthesis of drugs and other compounds is still being explored. In addition, further research is needed to explore the biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%, and to determine its potential therapeutic applications. Additionally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as an inhibitor of acetylcholinesterase, and to determine its potential therapeutic applications in the treatment of neurological disorders.
Synthesis Methods
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-ethoxyphenol with 2-chloro-4-chloroacetyl chloride. This reaction produces a white solid that is then purified by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-10-3-4-11(12(15)8-10)9-5-6-16-13(7-9)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNMDIDUMTGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


